4-(2-Methoxyphenyl)piperazinyl 4-nitrophenyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

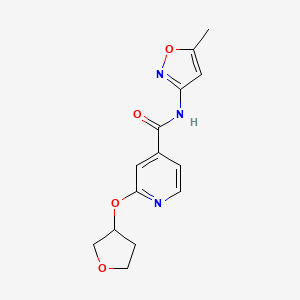

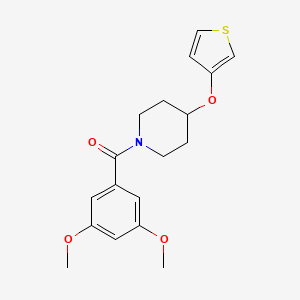

“4-(2-Methoxyphenyl)piperazinyl 4-nitrophenyl ketone” is a chemical compound with the molecular formula C18H19N3O4. It is used for research purposes. It has been studied for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a piperazine ring, a methoxyphenyl group, and a nitrophenyl ketone group. The molecular weight of the compound is 341.367.科学的研究の応用

Photosensitive Polymers

One application involves the synthesis and characterization of photosensitive polymers. Polymers with pendant α,β‐unsaturated ketone moieties, related to the core structure of 4-(2-Methoxyphenyl)piperazinyl 4-nitrophenyl ketone, exhibit significant photocrosslinking properties. These materials are studied for their thermal properties and potential applications in light-responsive devices and coatings (Reddy, Subramanian, & Sainath, 1998).

Alcohol Oxidation

The compound's framework serves as a basis for understanding the reaction mechanism and kinetics of alcohol oxidation. Nitrosonium cations, generated from nitroxyl radicals, act as selective oxidizing agents, transforming alcohols into aldehydes or ketones. This reaction pathway is critical for designing efficient electrochemical processes for organic synthesis (Kishioka, Ohki, Ohsaka, & Tokuda, 1998).

Organic Synthesis

In organic synthesis, the structural motif of this compound is utilized in the preparation of novel polystyrene-supported catalysts. These catalysts facilitate Michael additions in the synthesis of pharmacologically relevant compounds, demonstrating the utility of such structures in streamlining complex synthetic pathways (Alonzi et al., 2014).

Oxyfunctionalization of Ketones

The oxyfunctionalization of ketones using derivatives of the compound showcases innovative approaches to regioselective modification of organic molecules. This methodology enables the efficient synthesis of oxygenated carbonyl compounds, pivotal in drug development and materials science (Ren, Liu, & Guo, 1996).

Nitrone Formation

Explorations into the reaction mechanisms involving ketones with nitrophenyl groups have led to the formation of nitrones, crucial intermediates in organic synthesis. These reactions open pathways for synthesizing polycyclic isoxazolidines, compounds with potential biological activities (Shimizu, Yoshinaga, & Yokoshima, 2021).

将来の方向性

The future directions for the study of “4-(2-Methoxyphenyl)piperazinyl 4-nitrophenyl ketone” could involve further exploration of its potential as a ligand for alpha1-adrenergic receptors . This could include in-depth studies of its pharmacokinetics, efficacy, and safety in preclinical and clinical trials.

作用機序

Target of Action

The primary target of 4-(2-Methoxyphenyl)piperazinyl 4-nitrophenyl ketone is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine

Biochemical Pathways

The α1-ARs are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound, by interacting with these receptors, could potentially affect the biochemical pathways related to these conditions.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .

Result of Action

Given its interaction with α1-ars, it can be inferred that the compound could potentially influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

特性

IUPAC Name |

[4-(2-methoxyphenyl)piperazin-1-yl]-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-25-17-5-3-2-4-16(17)19-10-12-20(13-11-19)18(22)14-6-8-15(9-7-14)21(23)24/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSWBJKSKBKROS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B2877592.png)

![1-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-5-phenylpentane-1,5-dione](/img/structure/B2877593.png)

![N~2~-(4-nitrophenyl)[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B2877595.png)

![6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide](/img/structure/B2877596.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2877597.png)

![1'-benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B2877601.png)

![3-benzyl-6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2877604.png)

![Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B2877605.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2877607.png)

![N-(1-cyanocyclopentyl)-2-thieno[3,2-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B2877610.png)